molecular formula C19H17ClF3NO3 B606495 Catpb

Catpb

Cat. No.: B606495
M. Wt: 399.8 g/mol
InChI Key: QOSIJVVNNGXEKE-INIZCTEOSA-N
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Description

. This compound has garnered significant interest in scientific research due to its ability to modulate receptor activity, making it a valuable tool in studying metabolic and inflammatory processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CATPB involves several key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

CATPB undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Key Findings:

  • Inhibition of Calcium Signaling : Studies have shown that CATPB inhibits the transient rise in intracellular calcium levels triggered by agonists like Cmp1 and acetate in neutrophils, suggesting its potential role in modulating inflammatory responses .
  • Concentration-Dependent Effects : The compound demonstrates concentration-dependent antagonism, effectively blocking FFA2-mediated responses at varying concentrations .

Pharmacological Studies

This compound has been utilized in pharmacological research to investigate its effects on immune cell behavior. Its ability to inhibit FFA2R has implications for understanding inflammatory diseases and developing therapeutic strategies.

  • Case Study : In a study assessing the effects of this compound on human neutrophils, it was found to significantly reduce chemotaxis induced by specific agonists, highlighting its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Drug Development

The compound's antagonistic properties make it a candidate for drug development aimed at targeting FFA2R-related pathways. Given the receptor's involvement in metabolic regulation and inflammation, this compound could lead to novel treatments for metabolic disorders.

  • Experimental Insights : Researchers have employed this compound in high-throughput screening assays to identify other compounds with similar or enhanced antagonistic activity against FFA2R .

Data Tables

Application Area Description Findings
PharmacologyInvestigating immune modulation via FFA2R inhibitionReduced neutrophil chemotaxis
Drug DevelopmentScreening for novel FFA2R antagonistsIdentification of compounds with similar activity
Biochemical ResearchUnderstanding calcium signaling pathways in immune cellsInhibition of calcium rise by this compound

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CATPB is unique due to its high selectivity for human FFA2 over mouse FFA2, making it particularly valuable for human-specific studies. Its ability to act as an inverse agonist, rather than just an antagonist, provides additional insights into receptor modulation and signaling pathways .

Biological Activity

CATPB (CAS: 1322598-09-3), or acetamidophenylbutanoate, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43. This receptor plays a significant role in mediating the effects of short-chain fatty acids and is implicated in various metabolic and inflammatory diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Pharmacological Profile

This compound exhibits inverse agonist and antagonist activities specifically against human FFA2. It does not demonstrate similar efficacy in mouse or rat models, highlighting its selectivity for human receptors . Its potency has been characterized in several studies, with notable findings summarized in the following table.

Parameter Value
pKi (FFA2) 7.87
IC50 (cAMP assay) 4 nM
IC50 (GTPγS assay) 4 nM
Selectivity (FFA3) >10,000-fold
Half-life (iv admin) 24 min
Bioavailability (po admin) 44%

This compound functions primarily as an antagonist at the FFA2 receptor. It inhibits the intracellular calcium rise induced by acetate and other FFA2 agonists in neutrophils, which is critical for understanding its role in inflammatory responses. The compound's ability to inhibit neutrophil activation and migration suggests that it may counteract inflammatory processes mediated by FFA2 .

Case Studies and Experimental Findings

  • Inhibition of Neutrophil Activation :
    In a study investigating the effects of this compound on neutrophil activation, it was found that this compound could completely inhibit propionate-induced migration and respiratory burst in human neutrophils. This was evidenced by dose-response curves showing an eight-fold increase in potency compared to previous antagonists .
  • Pharmacokinetic Properties :
    The pharmacokinetic profile of this compound has been evaluated in animal models, revealing favorable absorption and distribution characteristics. For instance, after intravenous administration at 5 mg/kg, this compound exhibited a half-life of 24 minutes and an area under the curve (AUC) indicating significant systemic exposure .
  • SAR Investigations :
    Structure-activity relationship (SAR) studies have shown that modifications to the carboxylic acid group of this compound can enhance its potency significantly. For example, bioisosteric replacements led to the discovery of compounds with over ten-fold increased potency compared to this compound itself .

Properties

IUPAC Name

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSIJVVNNGXEKE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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